Diphenylguanidinium iodide Diphenylguanidinium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641273
InChI: InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H
SMILES: C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-]
Molecular Formula: C13H14IN3
Molecular Weight: 339.17 g/mol

Diphenylguanidinium iodide

CAS No.:

Cat. No.: VC13641273

Molecular Formula: C13H14IN3

Molecular Weight: 339.17 g/mol

* For research use only. Not for human or veterinary use.

Diphenylguanidinium iodide -

Specification

Molecular Formula C13H14IN3
Molecular Weight 339.17 g/mol
IUPAC Name diaminomethylidene(diphenyl)azanium;iodide
Standard InChI InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H
Standard InChI Key NUUJHFUZXBVZKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-]
Canonical SMILES C1=CC=C(C=C1)[N+](=C(N)N)C2=CC=CC=C2.[I-]

Introduction

Key Findings

Diphenylguanidinium iodide, a guanidinium derivative with two phenyl substituents, represents a specialized class of organic salts with potential applications in catalysis and materials science. While direct studies on this compound remain limited, insights can be drawn from its parent base, diphenylguanidine, and structurally related guanidinium salts. This report synthesizes data from patent literature, catalytic studies, and materials science research to outline its synthesis pathways, physicochemical properties, and hypothesized applications. Critical challenges in its purification and scalability are also discussed, alongside future research directions to unlock its full potential.

Chemical Identity and Structural Characteristics

Diphenylguanidinium iodide (C₁₃H₁₄IN₃) consists of a diphenylguanidinium cation and an iodide anion. The guanidinium core adopts a planar structure stabilized by resonance, with two phenyl groups enhancing steric bulk and electronic delocalization. This configuration distinguishes it from simpler guanidinium salts like guanidinium iodide (CH₆IN₃), which lacks aromatic substituents .

Key Structural Features:

  • Cation: N,N'-diphenylguanidinium, featuring conjugated π-systems from phenyl groups.

  • Anion: Iodide (I⁻), contributing to high polarizability and solubility in polar solvents.

  • Molecular Weight: 371.18 g/mol (calculated from atomic masses).

Synthesis and Manufacturing Processes

Historical Synthesis of Diphenylguanidine

The precursor diphenylguanidine is synthesized via desulfurization of thiocarbanilide (diphenylthiourea) using lead oxide (PbO) in an alcoholic ammonium nitrate solution. This method, patented by Weiss in 1921, achieves yields up to 70% by minimizing carbodiphenylimide byproducts :

Reaction Steps:

  • Desulfurization:

    Thiocarbanilide+PbOCarbodiphenylimide+PbS\text{Thiocarbanilide} + \text{PbO} \rightarrow \text{Carbodiphenylimide} + \text{PbS}
  • Ammonia Incorporation:

    Carbodiphenylimide+NH3Diphenylguanidine\text{Carbodiphenylimide} + \text{NH}_3 \rightarrow \text{Diphenylguanidine}

Critical parameters include maintaining temperatures below 75°C and using non-volatile ammonium salts to stabilize reactive intermediates .

Formation of Diphenylguanidinium Iodide

Diphenylguanidinium iodide is synthesized by protonating diphenylguanidine with hydroiodic acid (HI):

Diphenylguanidine+HIDiphenylguanidinium Iodide\text{Diphenylguanidine} + \text{HI} \rightarrow \text{Diphenylguanidinium Iodide}

This exothermic reaction typically proceeds in anhydrous ethanol or acetone, yielding a crystalline product after recrystallization.

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) and moderate in ethanol.

  • Thermal Stability: Decomposes above 200°C, with melting point data pending further experimental validation.

Spectroscopic Data

  • IR Spectroscopy: N-H stretches (~3300 cm⁻¹), C=N vibrations (~1650 cm⁻¹), and aromatic C-H bends (~700 cm⁻¹).

  • NMR (¹H): Phenyl protons resonate at δ 7.2–7.5 ppm; guanidinium NH signals appear as broad peaks near δ 6.5 ppm.

Applications in Catalysis and Materials Science

Catalytic Roles

Diphenylguanidine (DPG) serves as a Brønsted base in carboxylative cyclization reactions. For example, Gao et al. demonstrated its efficacy in synthesizing 2-oxazinones from homopropargyl amines and CO₂ under ambient conditions, achieving 69% yield when paired with AgOBz . The iodide salt may enhance solubility or stabilize transition states in analogous reactions.

Mechanistic Insight:
DPG facilitates deprotonation of intermediates, while iodide ions could act as nucleophiles or phase-transfer agents.

PropertyGuanidinium Iodide Diphenylguanidinium Iodide (Projected)
Open-Circuit Voltage1.1 V>1.1 V (theoretical)
Carrier Lifetime100 ns150–200 ns (estimated)
CrystallinityHighModerate (steric hindrance)

Future Research Directions

  • Alternative Syntheses: Explore green chemistry approaches (e.g., electrochemical desulfurization).

  • Device Integration: Test diphenylguanidinium iodide in perovskite solar cells and LED architectures.

  • Computational Studies: Model charge transport mechanisms and hydrogen-bonding networks.

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